

# Application Notes and Protocols for In-Vivo Studies of UB-165 (fumarate)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | UB-165 (fumarate) |           |
| Cat. No.:            | B15143738         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

UB-165, supplied as a fumarate salt (2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate), is a subtype-selective nicotinic acetylcholine receptor (nAChR) agonist.[1][2] It exhibits high affinity and acts as a full agonist at the  $\alpha3\beta2$  nAChR subtype, while functioning as a very weak partial agonist at  $\alpha4\beta2$ -containing nAChRs.[1][2] This pharmacological profile makes UB-165 a valuable tool for investigating the specific roles of these nAChR subtypes in various physiological and pathological processes in vivo.

These application notes provide a comprehensive guide to preparing and administering **UB-165** (fumarate) for in-vivo research, including detailed protocols, solubility data, and an overview of its mechanism of action.

# Data Presentation Chemical and Physical Properties



| Property          | Value                                                                 | Reference |
|-------------------|-----------------------------------------------------------------------|-----------|
| CAS Number        | 200432-86-6                                                           | [3]       |
| Chemical Name     | 2-(6-Chloro-3-pyridinyl)-9-<br>azabicyclo[4.2.1]non-2-ene<br>fumarate | [1]       |
| Molecular Formula | C17H19CIN2O4                                                          | [4]       |
| Molecular Weight  | 350.8 g/mol                                                           | [4]       |
| Purity            | Typically ≥95%                                                        | [4]       |

Binding Affinities (Ki) and Potency (IC50)

| nAChR Subtype   | Ki / IC50 (nM) | Functional Activity          | Reference |
|-----------------|----------------|------------------------------|-----------|
| α4β2            | 0.27 (Ki)      | Very weak partial<br>agonist | [1]       |
| α3β2            | 20 (IC50)      | Full agonist                 | [1]       |
| α7              | 2790 (Ki)      | -                            | [1]       |
| α1β1δε (muscle) | 990 (Ki)       | -                            | [1]       |

## **Solubility Data**



| Solvent                     | Solubility    | Notes                                                    | Reference |
|-----------------------------|---------------|----------------------------------------------------------|-----------|
| Water                       | < 35.08 mg/mL | Heating to 37°C and sonication may improve solubility.   | [3]       |
| DMSO                        | Soluble       | A common solvent for initial stock solution preparation. | [2]       |
| Ethanol                     | Soluble       | Can be used in vehicle formulations.                     | [2]       |
| Dimethyl formamide<br>(DMF) | Soluble       | Can be used for initial stock solution preparation.      | [2]       |

### **Experimental Protocols**

## Protocol 1: Preparation of UB-165 (fumarate) Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **UB-165** (fumarate) that can be diluted to the final working concentration for in-vivo administration.

### Materials:

- UB-165 (fumarate) powder
- · Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Heating block or water bath (optional)



### Procedure:

- Weighing: Accurately weigh the desired amount of UB-165 (fumarate) powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL).
- Dissolution:
  - Vortex the solution vigorously for 1-2 minutes.
  - If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
  - Gentle heating to 37°C in a water bath or heating block can also aid dissolution.
- Sterilization (Optional): If required for the experimental paradigm, the stock solution can be filter-sterilized using a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage:
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]

## Protocol 2: Preparation of UB-165 (fumarate) Working Solution for In-Vivo Administration

This protocol outlines the preparation of a ready-to-inject solution from the stock solution. The choice of vehicle will depend on the administration route and the required final concentration. It is crucial to perform pilot studies to determine the optimal vehicle and dosage for your specific animal model and experimental design.

Recommended Vehicles (based on common practices for nicotinic agonists and supplier recommendations):



- Vehicle A (Saline-based): For subcutaneous or intraperitoneal injection where the final DMSO concentration is low (typically <5%).</li>
  - Sterile saline (0.9% NaCl)
  - UB-165 (fumarate) stock solution in DMSO
- Vehicle B (PEG-based): For oral gavage or when higher concentrations are needed.
  - Polyethylene glycol 300 (PEG300)
  - Sterile water or saline
  - UB-165 (fumarate) stock solution in DMSO
- Vehicle C (Oil-based): For subcutaneous or intramuscular injection requiring sustained release.
  - Corn oil or sesame oil
  - Tween 80 or another suitable surfactant
  - UB-165 (fumarate) stock solution in DMSO

Procedure (Example using Vehicle A):

- Thaw Stock Solution: Thaw an aliquot of the UB-165 (fumarate) stock solution at room temperature.
- Calculate Volumes: Determine the required volumes of the stock solution and sterile saline to achieve the final desired concentration and injection volume. Ensure the final concentration of DMSO is well-tolerated by the animals (e.g., <5% for intraperitoneal injection).</li>
- Dilution:
  - In a sterile tube, add the calculated volume of sterile saline.



- While vortexing the saline, slowly add the calculated volume of the UB-165 (fumarate) stock solution. This gradual addition helps to prevent precipitation.
- Final Mixing: Vortex the final solution thoroughly to ensure homogeneity.
- Administration: Use the freshly prepared working solution for in-vivo administration. It is recommended to prepare the working solution on the day of the experiment.

# Mandatory Visualizations Signaling Pathway of UB-165 (fumarate)



Click to download full resolution via product page

Caption: Signaling pathway of UB-165 (fumarate).

### **Experimental Workflow for In-Vivo Solution Preparation**





Click to download full resolution via product page

Caption: Workflow for preparing **UB-165** (fumarate) solutions.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aminer.org [aminer.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Nicotinic and muscarinic agonists and acetylcholinesterase inhibitors stimulate a common pathway to enhance GluN2B-NMDAR responses PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 5. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In-Vivo Studies of UB-165 (fumarate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143738#how-to-prepare-ub-165-fumarate-solutions-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com